molecular formula C21H26N2O3 B5063882 1-(2-furylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(2-furylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B5063882
M. Wt: 354.4 g/mol
InChI Key: CSPCAPQDZQCREP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furylmethyl group, a pyrrolidinylcarbonyl group, and a phenoxy group attached to a piperidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, carbonylation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The furylmethyl and pyrrolidinylcarbonyl groups would add additional rings to the structure, and the phenoxy group would likely be attached to the piperidine ring via an oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the furylmethyl group could potentially undergo electrophilic aromatic substitution reactions, and the carbonyl group in the pyrrolidinylcarbonyl group could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on factors such as its specific structure and the presence of functional groups. For example, the presence of multiple rings could potentially increase the compound’s stability and rigidity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity .

properties

IUPAC Name

[2-[1-(furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-21(23-11-3-4-12-23)19-7-1-2-8-20(19)26-17-9-13-22(14-10-17)16-18-6-5-15-25-18/h1-2,5-8,15,17H,3-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPCAPQDZQCREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

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